molecular formula C19H24N2O4 B11376689 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11376689
M. Wt: 344.4 g/mol
InChI Key: MHWLOLVVPOCUJB-UHFFFAOYSA-N
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Description

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide: is a chemical compound with the empirical formula CHNO.

  • The compound consists of a furan ring, a pyrrolidine ring, and an acetamide group. The furan ring contributes aromaticity, while the pyrrolidine ring provides a five-membered heterocyclic structure.
  • The 4-methoxyphenoxy group is attached to the acetamide moiety, resulting in a unique combination of functional groups.
  • Preparation Methods

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Hypothetically, reactions could involve oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., Grignard reagents).

      Major Products: These reactions could yield derivatives with modified furan or pyrrolidine moieties.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for more complex molecules.

      Biology: Explore its potential as a pharmacophore or ligand for biological targets.

      Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: Consider applications in materials science or organic synthesis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s detailed investigation may require additional research beyond the available data

    Properties

    Molecular Formula

    C19H24N2O4

    Molecular Weight

    344.4 g/mol

    IUPAC Name

    N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide

    InChI

    InChI=1S/C19H24N2O4/c1-23-15-6-8-16(9-7-15)25-14-19(22)20-13-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22)

    InChI Key

    MHWLOLVVPOCUJB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3

    Origin of Product

    United States

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